molecular formula C18H17N3O3 B3009439 3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole CAS No. 1006958-93-5

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole

Cat. No.: B3009439
CAS No.: 1006958-93-5
M. Wt: 323.352
InChI Key: YFUXUSJHZMKLQT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a 3-phenoxybenzyl group at the N1 position and methyl groups at the C3 and C5 positions. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1-[(3-phenoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-18(21(22)23)14(2)20(19-13)12-15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXUSJHZMKLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Alkylation: The 3-phenoxybenzyl group can be introduced via an alkylation reaction using 3-phenoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3,5-dimethyl-4-amino-1-(3-phenoxybenzyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: Decomposed products of the pyrazole ring.

Scientific Research Applications

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Diversity: The 3-phenoxybenzyl group in the target compound differs from the 3-trifluoromethyl-phenoxymethyl group in , with the latter exhibiting higher electronegativity and hydrophobicity due to the CF₃ moiety.
  • Boron-Containing Analog : The dioxaborolan-substituted pyrazole enables applications in medicinal chemistry (e.g., as a protease inhibitor or PET tracer) due to boron’s versatility in cross-coupling reactions .

Biological Activity

3,5-Dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 14531-55-6
  • Boiling Point : Not specified

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that pyrazole derivatives can inhibit various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against E. coli and Staphylococcus aureus .
    • In vitro tests against Mycobacterium tuberculosis have also shown promising results .
  • Anti-inflammatory Effects :
    • Pyrazoles are known for their anti-inflammatory properties. Compounds with a similar structure have been reported to reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels significantly .
    • A specific study indicated that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like dexamethasone .
  • Analgesic Properties :
    • The analgesic effects of pyrazole derivatives have been documented, with some compounds showing efficacy in pain models comparable to established analgesics .
  • Antitumor Activity :
    • Some pyrazole derivatives have been evaluated for their antitumor potential, demonstrating cytotoxic effects against various cancer cell lines .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with substituted phenyl groups under controlled conditions. The synthetic route can be summarized as follows:

  • Starting Materials :
    • 3,5-dimethylpyrazole
    • Phenoxybenzyl halides
  • Reaction Conditions :
    • The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired pyrazole derivative.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Activity :
    • A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models in rodents. The most active compounds showed significant reductions in paw edema compared to control groups .
  • Antimicrobial Screening :
    • A comprehensive screening of several pyrazole derivatives against common pathogens revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound TestedResultReference
Antimicrobial3,5-Dimethyl-4-nitro-pyrazolesEffective against E. coli
Anti-inflammatoryVarious pyrazolesReduced TNF-α by up to 85%
AnalgesicSelected pyrazolesComparable efficacy to indomethacin
AntitumorNovel pyrazolesCytotoxic effects on cancer cell lines

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